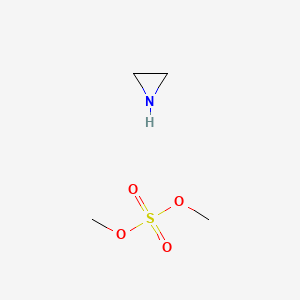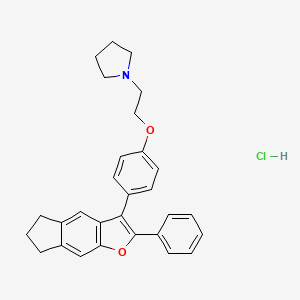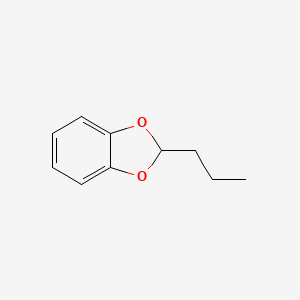
1,3-Benzodioxole, 2-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole, 2-propyl-: is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring, with a propyl group attached to the second carbon of the dioxole ring
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole, 2-propyl- can be synthesized through the acylation of 1,3-benzodioxole. One method involves using a recyclable heterogeneous substoichiometric catalyst in a continuous process. The reaction is typically carried out at 100°C for 30 minutes, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product . Another method involves the acetalization and ketalization of various aldehydes and ketones with catechol using HY zeolite as a catalyst. The optimal conditions include a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours .
Industrial Production Methods: Industrial production of 1,3-Benzodioxole, 2-propyl- often involves continuous flow processes to enhance efficiency, sustainability, and scalability. These methods offer advantages such as improved heat and mass transfer, precise temperature control, easier scale-up, and reduced waste generation .
化学反応の分析
Types of Reactions: 1,3-Benzodioxole, 2-propyl- undergoes various chemical reactions, including acylation, alkylation, oxidation, and reduction.
Common Reagents and Conditions:
Oxidation: Can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,3-Benzodioxole, 2-propyl- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of bioactive molecules, natural products, and fragrances.
Biology: Investigated for its potential as an auxin receptor agonist, promoting root growth in plants.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of insecticides, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 1,3-Benzodioxole, 2-propyl- involves its interaction with specific molecular targets and pathways. For instance, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root growth-related signaling responses in
特性
CAS番号 |
30458-34-5 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
2-propyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7,10H,2,5H2,1H3 |
InChIキー |
PPNXQYSZOVMWAM-UHFFFAOYSA-N |
正規SMILES |
CCCC1OC2=CC=CC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
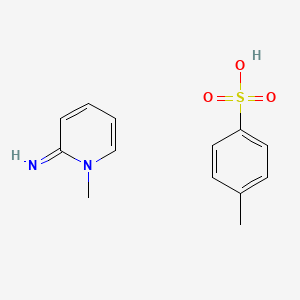


![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)

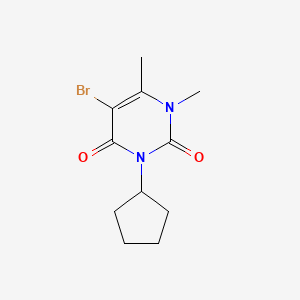
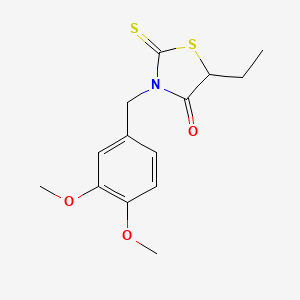
![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)

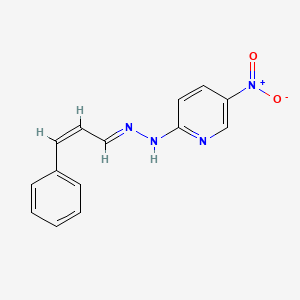
![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
